m-Isobutyl Ibuprofen-d3
Description
Significance of Deuterium (B1214612) Labeling in Modern Analytical and Pharmaceutical Sciences
Deuterium labeling, the substitution of hydrogen atoms with their stable isotope deuterium, is a particularly powerful technique in analytical and pharmaceutical sciences. musechem.com Because deuterium is heavier than hydrogen, its inclusion in a molecule can lead to a phenomenon known as the kinetic isotope effect, which can enhance the metabolic stability of a drug. musechem.com This improved stability can result in better pharmacokinetic properties, such as a longer half-life. simsonpharma.com
One of the most critical applications of deuterium-labeled compounds is their use as internal standards in mass spectrometry and other analytical techniques. tocris.comacs.org An internal standard is a known amount of a substance added to a sample to aid in the quantification of a different analyte. tocris.com For a compound to be an effective internal standard, it should have a similar chromatographic retention time and ionization response to the analyte but must be distinguishable from it. tocris.com Deuterium-labeled compounds are ideal for this purpose because their increased mass allows them to be easily differentiated by mass spectrometry, while their chemical properties remain nearly identical to their non-labeled counterparts. musechem.com This ensures precision and accuracy in quantitative analyses, which is crucial for studies on drug metabolism and pharmacokinetics (DMPK). tocris.comsymeres.com
Overview of Ibuprofen (B1674241) and its Isomeric Forms in the Context of Research Standards
Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID) derived from propionic acid. wikipedia.org A key feature of its chemistry is the presence of a stereocenter, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-ibuprofen and (R)-ibuprofen. news-medical.net The (S)-enantiomer is responsible for most of the desired therapeutic effects, while the (R)-enantiomer has significantly less anti-inflammatory activity. news-medical.netsolubilityofthings.com In the body, an enzyme can convert the inactive (R)-ibuprofen into the active (S)-form. wikipedia.orgnews-medical.net
In the synthesis and production of ibuprofen, various related substances can be generated as impurities. One such impurity is m-isobutyl ibuprofen, also known as Ibuprofen EP Impurity A. chemicalbook.com Regulatory standards require pharmaceutical companies to identify and control such impurities to ensure the quality and safety of the final drug product.
Rationale for Deuterium Labeling of m-Isobutyl Ibuprofen for Specialized Research Applications
The compound m-Isobutyl Ibuprofen-d3 is a deuterated version of the m-isobutyl ibuprofen impurity. clearsynth.com Specifically, it is an isotopologue where three hydrogen atoms on the methyl group of the propionic acid side chain have been replaced by deuterium atoms. clearsynth.comchromatoscientific.com
The primary rationale for the deuterium labeling of m-isobutyl ibuprofen is for its use as an internal standard in analytical testing. osti.gov When manufacturing ibuprofen, it is essential to quantify the levels of impurities like m-isobutyl ibuprofen. By adding a known quantity of this compound to a sample of ibuprofen before analysis (typically by Gas Chromatography-Mass Spectrometry or Liquid Chromatography-Mass Spectrometry), analysts can accurately determine the concentration of the non-labeled m-isobutyl ibuprofen impurity. clearsynth.comsynzeal.com The deuterated standard co-elutes with the impurity but is distinguished by its higher mass, allowing for precise quantification and ensuring that the final pharmaceutical product meets stringent purity requirements. tocris.comclearsynth.com
Chemical Properties of this compound
| Property | Value |
| Chemical Name | 2-(3-Isobutylphenyl)propanoic-3,3,3-d3 acid synzeal.com |
| Synonyms | α-(Methyl-d3)-3-(2-methylpropyl)benzeneacetic Acid, α-(3-Isobutylphenyl)propionic Acid-d3 clearsynth.com |
| CAS Number | 1346598-90-0 chromatoscientific.com |
| Molecular Formula | C₁₃H₁₅D₃O₂ chromatoscientific.com |
| Molecular Weight | 209.3 g/mol chromatoscientific.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,3,3-trideuterio-2-[3-(2-methylpropyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-9(2)7-11-5-4-6-12(8-11)10(3)13(14)15/h4-6,8-10H,7H2,1-3H3,(H,14,15)/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVKLYXPBKITCE-HPRDVNIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=CC=C1)C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC=CC(=C1)CC(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Isotopic Characterization of M Isobutyl Ibuprofen D3
Strategies for Site-Specific Deuterium (B1214612) Incorporation in Complex Organic Molecules
The introduction of deuterium at specific molecular positions requires a carefully planned synthetic strategy. For m-Isobutyl Ibuprofen-d3, the target is to incorporate three deuterium atoms onto the methyl group of the propanoic acid side chain. This is achieved through a multi-step synthesis that first builds the core structure of 2-(3-isobutylphenyl)acetic acid and then introduces the deuterated methyl group.
The synthesis begins with the preparation of the non-deuterated precursor, 2-(3-isobutylphenyl)acetonitrile. This can be achieved through a Friedel-Crafts acylation of isobutylbenzene, followed by reactions to introduce the acetonitrile group at the meta position. An alternative route involves the chloromethylation of isobutylbenzene, followed by cyanation to form the benzyl cyanide, and subsequent purification to isolate the meta isomer.
The key step for isotopic labeling is the alkylation of the phenylacetonitrile precursor. The methylene bridge in 2-(3-isobutylphenyl)acetonitrile is acidic and can be deprotonated by a strong base to form a carbanion. This nucleophilic carbanion can then react with a deuterated methylating agent.
Table 1: Precursors and Deuteration Reagents
| Precursor | Deuteration Reagent | Base |
|---|---|---|
| 2-(3-isobutylphenyl)acetonitrile | Iodomethane-d3 (CD3I) | Sodium Hydride (NaH) |
| 2-(3-isobutylphenyl)acetonitrile | Methyl-d3 Tosylate | Lithium Diisopropylamide (LDA) |
The choice of deuteration reagent is critical for achieving high isotopic enrichment. Iodomethane-d3 is a common and effective reagent for this purpose.
The synthetic route to this compound can be summarized in the following steps:
Alkylation: 2-(3-isobutylphenyl)acetonitrile is dissolved in an aprotic solvent such as tetrahydrofuran (THF). A strong base, like sodium hydride, is added to deprotonate the carbon alpha to the nitrile group, forming a resonance-stabilized anion.
Deuteromethylation: Iodomethane-d3 (CD3I) is added to the reaction mixture. The nucleophilic anion attacks the electrophilic methyl-d3 group, displacing the iodide and forming 2-(3-isobutylphenyl)propio-nitrile-3,3,3-d3. The reaction is typically run at low temperatures to control reactivity and minimize side reactions.
Hydrolysis: The resulting deuterated nitrile is then hydrolyzed to the carboxylic acid. This is usually achieved by heating the nitrile in the presence of a strong acid (e.g., aqueous sulfuric acid) or a strong base (e.g., aqueous sodium hydroxide), followed by acidic workup. This step converts the nitrile group (-CN) into a carboxylic acid group (-COOH), yielding the final product, this compound.
Optimization of this pathway involves careful control of reaction conditions, such as temperature, reaction time, and stoichiometry of reagents, to maximize yield and isotopic incorporation.
Table 2: Optimized Reaction Conditions
| Step | Reagents | Solvent | Temperature (°C) | Time (h) |
|---|---|---|---|---|
| Deprotonation | NaH | THF | 0 to 25 | 1 |
| Deuteromethylation | CD3I | THF | 25 | 4 |
Advanced Purification Methodologies for Isotope-Labeled Compounds
Achieving high chemical and isotopic purity is essential for the use of labeled compounds in analytical and research applications. A combination of chromatographic and physico-chemical methods is employed for the purification of this compound.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for purifying the final product and removing any unreacted starting materials or side products. Reversed-phase HPLC is particularly effective for separating organic acids like ibuprofen (B1674241) and its isomers.
Table 3: HPLC Purification Parameters
| Parameter | Value |
|---|---|
| Column | C18 reversed-phase (e.g., 250 x 10 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 4.0 mL/min |
| Detection | UV at 225 nm |
The use of a gradient elution, where the proportion of acetonitrile is gradually increased, allows for the effective separation of the desired product from impurities with different polarities. Fractions are collected and analyzed to isolate the pure compound.
Crystallization is an effective final step for purifying solid compounds and can improve the crystalline form of the material. nih.govresearchgate.net The choice of solvent is critical for obtaining high-purity crystals. For ibuprofen and its analogs, solvents such as ethanol, methanol, and heptane have been used. docbrown.infomdpi.com
A common method is cooling crystallization, where the purified this compound from HPLC is dissolved in a minimal amount of a suitable hot solvent (e.g., ethanol or a mixture of ethanol and water). The solution is then slowly cooled, allowing for the formation of well-defined crystals. The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. This process not only removes residual soluble impurities but can also result in a product with improved handling characteristics. researchgate.net
Rigorous Analytical Techniques for Isotopic and Chemical Purity Assessment
The final step is to rigorously assess the chemical and isotopic purity of the synthesized this compound. This is typically accomplished using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. rsc.org
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the compound and to determine the extent of deuterium incorporation. rsc.org The mass spectrum of this compound will show a molecular ion peak at an m/z value that is three units higher than its non-deuterated counterpart due to the three deuterium atoms. The isotopic distribution of the molecular ion cluster can be analyzed to calculate the isotopic enrichment. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the molecular structure and the specific location of the deuterium atoms.
¹H NMR: In the proton NMR spectrum of this compound, the signal corresponding to the methyl group of the propanoic acid side chain will be significantly diminished or absent, confirming that deuteration has occurred at this position.
²H NMR: Deuterium NMR can be used to directly observe the deuterium signal. A resonance in the ²H NMR spectrum corresponding to the chemical shift of the methyl group provides direct evidence of successful site-specific labeling. wikipedia.org
¹³C NMR: The carbon-13 NMR spectrum can also be informative. The signal for the deuterated methyl carbon will appear as a multiplet due to coupling with the deuterium atoms (which have a spin I=1), and its chemical shift may be slightly different from the corresponding carbon in the non-deuterated compound.
By combining these analytical techniques, the chemical purity, structural integrity, and isotopic enrichment of the synthesized this compound can be confidently determined. rsc.org
Table 4: Analytical Characterization Data
| Technique | Parameter | Expected Result for this compound |
|---|---|---|
| HRMS (ESI-) | [M-H]⁻ | m/z 208.16 (Calculated for C13H14D3O2⁻) |
| ¹H NMR | Signal for -CH(CD3) | Absence of doublet at ~1.5 ppm |
| ²H NMR | Signal for -CD3 | Resonance at ~1.5 ppm |
| Isotopic Purity | Calculated from MS | Typically >98% |
Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR) for Deuterium Content Verification
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful, non-destructive technique for determining the isotopic enrichment of deuterated compounds. By comparing the integral of a proton signal from the analyte with that of a certified reference material of known concentration, the precise amount of the non-deuterated species can be quantified.
For this compound, ¹H-qNMR is employed to measure the residual proton signal of the methyl group on the propanoic acid chain. The isotopic purity is then calculated based on the diminished signal intensity relative to the fully protonated analog. The deuterium enrichment is a critical parameter, as a high percentage of deuteration is essential for its function as an internal standard, minimizing interference from the naturally occurring isotopes of the analyte.
Table 1: Representative ¹H-qNMR Data for Deuterium Content Verification of this compound
| Parameter | Value |
| Spectrometer Frequency | 400 MHz |
| Solvent | Chloroform-d (CDCl₃) |
| Internal Standard | Maleic Anhydride |
| Analyte Signal (CH₃) | δ 1.5 ppm (residual) |
| Isotopic Purity | > 98 atom % D |
This is an interactive data table. Users can sort and filter the data.
High-Resolution Mass Spectrometry for Isotopic Abundance and Positional Isomer Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the molecular weight and elemental composition of this compound, thereby verifying the incorporation of deuterium atoms. The high mass accuracy of HRMS allows for the differentiation between the deuterated compound and its non-deuterated counterpart, as well as any potential impurities.
The mass spectrum will exhibit a molecular ion peak corresponding to the mass of the d3-labeled compound. The isotopic distribution pattern is also analyzed to confirm the presence of three deuterium atoms. Furthermore, tandem mass spectrometry (MS/MS) can be employed to fragment the molecule. The fragmentation pattern of this compound will differ from that of its unlabeled analog and other positional isomers, providing definitive confirmation of the location of the deuterium atoms on the terminal methyl group. For instance, the loss of a CD3 group would result in a fragment ion with a different mass compared to the loss of a CH3 group.
Table 2: Expected High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z | Mass Accuracy (ppm) |
| [M-H]⁻ | 208.1582 | 208.1580 | < 5 |
| [M+H]⁺ | 210.1738 | 210.1736 | < 5 |
This is an interactive data table. Users can sort and filter the data.
Advanced Chromatographic Methods (e.g., HPLC, GC) for Chemical Purity Evaluation
Advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are employed to assess the chemical purity of this compound. These methods are crucial for separating the target compound from any starting materials, byproducts, or other impurities that may be present after synthesis and purification.
For HPLC analysis, a reversed-phase column is typically used with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier. Detection is commonly performed using a UV detector. The resulting chromatogram should ideally show a single, sharp peak corresponding to this compound, with any impurities appearing as separate, well-resolved peaks.
GC analysis, often coupled with a mass spectrometer (GC-MS), provides an orthogonal method for purity assessment. The compound is typically derivatized to increase its volatility before injection into the GC system. The separation is achieved based on the compound's boiling point and interaction with the stationary phase. The mass spectrometer provides further confirmation of the identity of the eluting peaks. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 3: Typical Chromatographic Purity Data for this compound
| Technique | Column | Mobile Phase/Carrier Gas | Detection | Purity (%) |
| HPLC | C18 (4.6 x 150 mm, 5 µm) | Acetonitrile:Water (70:30) with 0.1% Formic Acid | UV at 220 nm | > 99.5 |
| GC-MS | DB-5ms (30 m x 0.25 mm, 0.25 µm) | Helium | Mass Spectrometry | > 99.5 |
This is an interactive data table. Users can sort and filter the data.
Analytical Methodologies Utilizing M Isobutyl Ibuprofen D3 As a Reference Standard
Development of Robust Quantitative Bioanalytical Assays
The development of reliable bioanalytical assays is critical for pharmacokinetic and metabolism studies. acanthusresearch.com The implementation of a SIL-IS like m-Isobutyl Ibuprofen-d3 is essential for creating high-throughput, robust methods by correcting for variability in extraction, injection volume, and mass spectrometric ionization. aptochem.com
LC-MS/MS is a powerful technique for quantifying drugs in biological fluids due to its high sensitivity and selectivity. scispace.com Several LC-MS/MS methods have been developed for the determination of Ibuprofen (B1674241) in human plasma, utilizing Ibuprofen-d3 as the internal standard. nih.govchromatographyonline.com These methods typically involve a sample preparation step, such as protein precipitation or liquid-liquid extraction, followed by chromatographic separation and detection by tandem mass spectrometry. nih.gov
In one such method, human plasma samples were prepared by a single-step protein precipitation. nih.gov Chromatographic separation was achieved using a C18 column with a gradient elution of an aqueous solution (containing 0.05% acetic acid and 5 mM ammonium (B1175870) acetate) and methanol. nih.gov Detection was performed on a tandem mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode. nih.gov The specific mass transitions (multiple reaction monitoring, MRM) used for quantification were m/z 205.0 → 161.1 for Ibuprofen and m/z 208.0 → 164.0 for Ibuprofen-d3. nih.gov Another study used similar transitions of m/z 205→161 for ibuprofen and m/z 208→164 for ibuprofen-D3. chromatographyonline.com
Table 1: Example of LC-MS/MS Method Parameters for Ibuprofen Analysis
| Parameter | Details | Reference |
|---|---|---|
| Analyte | Ibuprofen | nih.gov |
| Internal Standard | Ibuprofen-d3 | nih.gov |
| Matrix | Human Plasma | nih.gov |
| Sample Preparation | One-step protein precipitation | nih.gov |
| Chromatography | Poroshell 120 EC-C18 (2.1 × 50 mm, 2.7 μm) | nih.gov |
| Mobile Phase | Aqueous solution (0.05% acetic acid, 5 mM NH4Ac) and Methanol (gradient) | nih.gov |
| Ionization | Electrospray Ionization (ESI), Negative Mode | nih.gov |
| MRM Transition (Ibuprofen) | m/z 205.0 → 161.1 | nih.gov |
| MRM Transition (Ibuprofen-d3) | m/z 208.0 → 164.0 | nih.gov |
GC-MS provides an alternative approach for the quantification of Ibuprofen. For volatile and thermally stable compounds, GC-MS offers high chromatographic resolution. However, for compounds like Ibuprofen containing a carboxylic acid group, derivatization is necessary to improve volatility and thermal stability. mdpi.com
A validated GC-MS and GC-MS/MS method for Ibuprofen in human plasma used α-methyl-2H3-4-(isobutyl)phenylacetic acid (d3-ibuprofen) as the internal standard. nih.govresearchgate.net The method involved extraction of Ibuprofen from plasma with ethyl acetate (B1210297), followed by derivatization with pentafluorobenzyl (PFB) bromide to form PFB esters. nih.govresearchgate.net Using electron-capture negative-ion chemical ionization (ECNICI), the PFB esters readily form carboxylate anions. nih.gov For GC-MS, quantification was achieved by selected-ion monitoring (SIM) of m/z 205 for Ibuprofen and m/z 208 for the d3-Ibuprofen internal standard. For GC-MS/MS, selected-reaction monitoring (SRM) of the transitions m/z 205 → m/z 161 (for Ibuprofen) and m/z 208 → m/z 164 (for d3-Ibuprofen) was used, corresponding to the neutral loss of CO2. nih.govresearchgate.net
Table 2: Example of GC-MS/MS Method Parameters for Ibuprofen Analysis
| Parameter | Details | Reference |
|---|---|---|
| Analyte | Ibuprofen (d0-ibuprofen) | nih.govresearchgate.net |
| Internal Standard | d3-Ibuprofen | nih.govresearchgate.net |
| Matrix | Human Plasma | nih.govresearchgate.net |
| Sample Preparation | Ethyl acetate extraction | nih.govresearchgate.net |
| Derivatization | Pentafluorobenzyl (PFB) bromide | nih.govresearchgate.net |
| Ionization | Electron-Capture Negative-Ion Chemical Ionization (ECNICI) | nih.gov |
| SIM Ions (GC-MS) | m/z 205 (Ibuprofen), m/z 208 (d3-Ibuprofen) | nih.govresearchgate.net |
| SRM Transition (GC-MS/MS) | m/z 205 → m/z 161 (Ibuprofen), m/z 208 → m/z 164 (d3-Ibuprofen) | nih.govresearchgate.net |
The primary purpose of an internal standard in quantitative bioanalysis is to correct for the variability inherent in sample processing and instrumental analysis. scispace.com Stable isotope-labeled standards are considered the "gold standard" because their physicochemical properties are almost identical to the analyte. scispace.comnih.gov This ensures that the internal standard and analyte behave similarly during extraction, derivatization, and injection, and experience similar effects in the mass spectrometer's ion source. aptochem.com
A key reason for using a SIL-IS is to correct for matrix effects, which are caused by co-eluting components from the biological matrix (e.g., plasma, urine) that can suppress or enhance the ionization of the target analyte. kcasbio.comwaters.com Because a SIL-IS like this compound typically co-elutes with the unlabeled analyte, it experiences the same degree of ion suppression or enhancement. aptochem.comkcasbio.com By calculating the ratio of the analyte response to the internal standard response, these matrix effects are effectively normalized, leading to more accurate and precise quantification. musechem.comkcasbio.com The use of SIL analogs has been widely shown to reduce the effect from the matrix and provide reproducible and accurate recoveries in LC-MS/MS assays. acanthusresearch.com
Comprehensive Analytical Method Validation for Deuterated Internal Standards
For a bioanalytical method to be considered reliable, it must undergo a thorough validation process to demonstrate its performance characteristics. musechem.com Regulatory agencies provide guidelines for the validation of bioanalytical methods, which include the assessment of several key parameters.
Method validation confirms that the analytical procedure is suitable for its intended purpose. musechem.com Key parameters evaluated include:
Precision: The closeness of agreement among a series of measurements. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV%). For one LC-MS/MS assay of Ibuprofen, the intra- and inter-day precision RSD were both less than 5%. nih.gov A GC-MS method reported imprecision (RSD%) between 0.8% and 4.9%. nih.govresearchgate.net
Accuracy: The closeness of the mean test results to the true value. It is often expressed as a percentage of the nominal concentration. The accuracy for an LC-MS/MS method was found to be between 88.2% and 103.67%. nih.gov A GC-MS method demonstrated accuracy (recovery) ranging from 93.7% to 110%. nih.govresearchgate.net
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. An LC-MS/MS method for Ibuprofen was linear over the range of 0.05-36 μg/mL with a correlation coefficient (r) greater than 0.99. nih.gov
Table 3: Summary of Validation Parameters from Ibuprofen Bioanalytical Methods
| Validation Parameter | LC-MS/MS Method | GC-MS Method |
|---|---|---|
| Linear Range | 0.05–36 µg/mL | 0–1000 µM |
| Correlation Coefficient (r) | >0.99 | r²=0.9991 |
| Intra-day Precision (RSD%) | < 5% | 0.8%–4.9% |
| Inter-day Precision (RSD%) | < 5% | Not specified |
| Accuracy (%) | 88.2%–103.67% | 93.7%–110% |
| Reference | nih.gov | nih.govresearchgate.net |
Matrix Effects: As discussed, matrix effects can significantly impact the reliability of LC-MS/MS data. kcasbio.com The use of a co-eluting SIL-IS like this compound is the most effective way to compensate for these effects. aptochem.comtexilajournal.com In the validation of an LC-MS/MS method for Ibuprofen, the matrix effect was found to be negligible in human plasma, including in special matrices like lipemic and hemolytic plasma. nih.gov
Recovery: This parameter measures the efficiency of the extraction procedure. It is determined by comparing the analyte response from an extracted sample to the response from a post-extraction spiked sample. For an Ibuprofen LC-MS/MS assay, the mean recoveries from human plasma ranged from 78.4% to 80.9%. nih.gov
Selectivity: This is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. The use of tandem mass spectrometry (MS/MS) with highly selective SRM transitions provides excellent selectivity, minimizing the risk of interference from other endogenous or exogenous compounds. scispace.com
Stability Profiling of Analytical Samples and Standard Solutions
Stability-indicating analytical methods are crucial for ensuring the quality and shelf-life of pharmaceutical products. longdom.orgnih.gov These methods must accurately measure the active pharmaceutical ingredient (API) without interference from degradants, impurities, or excipients. amazonaws.comnih.gov this compound plays a pivotal role in the stability profiling of both analytical samples and the standard solutions themselves.
When used as an internal standard, this compound helps to ensure that any observed decrease in the concentration of the primary analyte, such as ibuprofen, is due to actual degradation and not analytical variability. During forced degradation studies—where drug substances are exposed to harsh conditions like acid, base, oxidation, heat, and light—degradants are intentionally produced. nih.govresearchgate.net The stability-indicating method must be able to separate the API peak from all potential degradation product peaks. amazonaws.com The consistent response of the internal standard across different samples, including those that are degraded and those that are not, validates the stability of the analytical process itself.
Furthermore, the stability of the standard solutions used for calibration and quality control must also be guaranteed for the duration of their use. Studies are conducted to determine the short-term and long-term stability of stock and working solutions of both the analyte and the internal standard. For instance, validation experiments might establish that ibuprofen-d3 working solutions are stable for a specific period (e.g., 24 hours) at ambient temperature, while stock solutions remain stable for longer periods when refrigerated. chromatographyonline.com This ensures that the reference standard itself does not degrade during storage and use, which would otherwise lead to inaccurate quantification of the analyte.
Below is a representative data table illustrating the stability assessment of an ibuprofen analytical solution using a deuterated internal standard.
| Time Point | Storage Condition | Ibuprofen Concentration (% of Initial) | Internal Standard Peak Area (Relative) | Known Degradant Detected (% Area) |
|---|---|---|---|---|
| Day 0 | 25°C / 60% RH | 100.0% | 1.002 | <0.05% |
| Day 7 | 25°C / 60% RH | 99.8% | 0.998 | <0.05% |
| Day 7 | 40°C / 75% RH | 98.5% | 1.005 | 0.15% |
| Day 14 | 25°C / 60% RH | 99.5% | 0.995 | <0.05% |
| Day 14 | 40°C / 75% RH | 96.2% | 0.999 | 0.31% |
Applications in Impurity Profiling and Quantification of Related Substances
Impurity profiling is a critical component of pharmaceutical development and quality control, ensuring the safety and efficacy of the final drug product. Stable isotope-labeled standards like this compound are invaluable tools for the accurate identification and quantification of various impurities.
Identification and Quantitation of Process-Related Impurities and Degradants
During the synthesis of ibuprofen, several process-related impurities can be formed. Additionally, the drug substance can degrade over time to form other impurities. nih.gov Pharmacopoeias such as the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) list several potential impurities that must be monitored and controlled within strict limits. sigmaaldrich.comlgcstandards.com One of the main degradation products of ibuprofen is 4'-isobutylacetophenone (B122872) (IBAP). amazonaws.comnih.gov
In analytical methods, particularly LC-MS/MS, this compound is added to samples at a known concentration. researchgate.net Because it behaves almost identically to the actual impurities during extraction and analysis, it can effectively compensate for any loss of analyte. This allows for highly accurate quantification of impurities, even at very low levels. The method's ability to separate all known impurities from the main compound and from each other is a key validation parameter. sigmaaldrich.com
The following table shows an example of data from an impurity quantification analysis in a batch of ibuprofen, using a deuterated internal standard.
| Impurity Name | Retention Time (min) | Pharmacopoeial Limit | Measured Amount (% w/w) | Status |
|---|---|---|---|---|
| Ibuprofen Impurity C (4'-Isobutylacetophenone) | 10.78 | ≤ 0.10% | 0.03% | Pass |
| Ibuprofen Impurity A | 27.52 | ≤ 0.15% | 0.05% | Pass |
| Ibuprofen Impurity B | 30.23 | ≤ 0.10% | < 0.01% | Pass |
| m-Isobutyl Ibuprofen (Positional Isomer) | - | ≤ 0.20% | 0.08% | Pass |
Differentiation and Quantification of Isomeric Forms of Ibuprofen and its Analogs
Ibuprofen, chemically known as 2-(4-isobutylphenyl)propionic acid, has positional isomers, which are compounds with the same molecular formula but different arrangements of the isobutyl group on the phenyl ring. The subject compound, this compound, is the deuterated form of one such positional isomer: 2-(3-isobutylphenyl)propionic acid. amazonaws.com The presence of these isomers as impurities must be controlled.
Chromatographic methods are developed to achieve separation of these closely related compounds. rsc.org The use of this compound as an internal standard is particularly advantageous here. Since the positional isomers have very similar physicochemical properties, they are likely to experience similar matrix effects and ionization suppression in an LC-MS source. A stable isotope-labeled internal standard of one isomer can therefore serve as an excellent surrogate to quantify the others, leading to more reliable results.
Role in Reference Standard Traceability and Pharmacopoeial Compliance
Metrological traceability is a fundamental concept in analytical chemistry, ensuring that the result of a measurement can be related to a stated reference, typically a national or international standard, through an unbroken chain of comparisons, all having stated uncertainties. eurachem.org In pharmaceutical analysis, this ensures that results are accurate, reliable, and comparable across different laboratories and times.
Certified Reference Materials (CRMs), including stable isotope-labeled compounds like this compound, are critical components in establishing this traceability. researchgate.net These standards are characterized to a high degree of accuracy and are accompanied by a certificate stating their property values and associated uncertainty. When this compound is used as an internal standard, it links the measurement of the ibuprofen sample to the certified value of the reference material. eurachem.org
Pharmacopoeias like the USP and EP set the legal and scientific standards for drug identity, strength, quality, and purity. lgcstandards.comthermofisher.cn Their monographs specify the tests and analytical procedures required to demonstrate compliance. The use of well-characterized reference standards is a mandatory part of these procedures. By employing a high-purity, accurately characterized standard such as this compound, laboratories can demonstrate that their analytical methods are performing correctly and that their results are traceable and compliant with pharmacopoeial requirements. researchgate.net The use of stable isotope-labeled standards is considered a state-of-the-art practice, especially in mass spectrometry-based methods, for achieving the highest level of accuracy and ensuring regulatory compliance. symeres.comnih.goviris-biotech.de
Biochemical and Mechanistic Research Applications of M Isobutyl Ibuprofen D3
Elucidation of Drug Metabolism Pathways in vitro and in Pre-clinical Investigative Models
The introduction of deuterium (B1214612) into a drug molecule can subtly alter its metabolic fate, providing a unique window into how the body processes it. This is primarily due to the kinetic isotope effect, where the heavier deuterium atom can slow down metabolic reactions at or near the site of labeling.
While ibuprofen (B1674241) is primarily metabolized on its isobutyl side chain and carboxyl group, the metabolism of its positional isomers, such as m-isobutyl ibuprofen, is less characterized. The use of m-Isobutyl Ibuprofen-d3 in in vitro systems, such as human liver microsomes, and in pre-clinical animal models can help identify "metabolite hot spots." By comparing the metabolic profiles of the deuterated and non-deuterated compounds using mass spectrometry, researchers can pinpoint sites of metabolic attack. A slower rate of metabolism at the deuterated isobutyl group would suggest that this position is a primary site for oxidation by cytochrome P450 (CYP) enzymes.
The major oxidative metabolites of ibuprofen are formed by the action of CYP enzymes, predominantly CYP2C9, with contributions from CYP2C19 and CYP2C8. It is anticipated that m-isobutyl ibuprofen would also be a substrate for these enzymes.
Table 1: Key Cytochrome P450 Enzymes in Ibuprofen Metabolism
| Enzyme | Role in Ibuprofen Metabolism |
| CYP2C9 | Major enzyme responsible for the hydroxylation of the isobutyl side chain. |
| CYP2C19 | Contributes to the formation of oxidative metabolites. |
| CYP2C8 | Plays a role in the oxidation of the alkyl side chain. |
The analysis of metabolites from this compound could also reveal novel or previously uncharacterized metabolic pathways for this specific isomer.
The deuterium kinetic isotope effect (DKIE) is a powerful tool for probing the mechanisms of enzyme-catalyzed reactions. The C-D bond is stronger than the C-H bond, and thus, reactions that involve the cleavage of this bond will proceed more slowly. By measuring the rate of metabolism of this compound compared to its non-deuterated counterpart, researchers can determine if the cleavage of a C-H bond on the isobutyl group is a rate-determining step in its metabolism. A significant DKIE would provide strong evidence for this mechanistic step. Such studies are crucial for understanding the bioactivation or detoxification pathways of the drug.
Investigating Stereochemical Transformations and Chiral Inversion in Biological Systems
Ibuprofen is a chiral drug, and its (R)-enantiomer undergoes a unique unidirectional chiral inversion to the more pharmacologically active (S)-enantiomer. This process is of significant pharmacological interest. Although m-isobutyl ibuprofen is not the common para-substituted isomer, it also possesses a chiral center. Deuterium labeling can be instrumental in studying the mechanism of this chiral inversion.
For instance, studies on R-[3,3,3-²H₃]ibuprofen have shown that the deuterium atoms are retained during the inversion process, supporting a mechanism that does not involve the terminal methyl group. By analogy, this compound could be used to investigate whether the isobutyl group participates in or influences the chiral inversion of this specific isomer. The retention or loss of deuterium during the transformation from the (R)- to the (S)-enantiomer would provide critical insights into the enzymatic steps involved.
Utilization in Protein Binding Studies and Ligand-Receptor Interaction Research
Stable isotope-labeled compounds are valuable tools in protein binding and ligand-receptor interaction studies. While there is no specific literature on the use of this compound for this purpose, the principles of its application can be outlined. In techniques like mass spectrometry-based proteomics or nuclear magnetic resonance (NMR) spectroscopy, the mass difference introduced by the deuterium atoms can be used to distinguish between the drug bound to a protein and the unbound drug.
This can be particularly useful in competitive binding assays to determine the affinity of the compound for its target proteins, such as cyclooxygenase (COX) enzymes. By incubating the target protein with a known ligand and this compound, researchers can quantify the displacement of the known ligand and thereby determine the binding affinity of the deuterated analog.
Applications in Investigating Enzyme Kinetics and Induction/Inhibition Mechanisms
Deuterated compounds can serve as probes to investigate the kinetics of drug-metabolizing enzymes and to study mechanisms of enzyme induction or inhibition. The altered metabolic rate of this compound due to the DKIE can provide insights into the kinetics of the specific CYP enzymes responsible for its metabolism.
Furthermore, in studies of enzyme inhibition, this compound can be used as a substrate for CYP enzymes. By measuring the formation of its metabolites in the presence and absence of a potential inhibitor, the inhibitory potency of the test compound can be determined. Conversely, in enzyme induction studies, cells or animals can be treated with a potential inducer, and the subsequent increase in the metabolism of this compound can be quantified to assess the extent of enzyme induction.
Role in Pharmaceutical Research and Development Workflows Analytical Focus
Contribution to Analytical Quality by Design (AQbD) Principles in Method Development
Analytical Quality by Design (AQbD) is a systematic, science- and risk-based approach to developing analytical methods. The goal is to build quality, robustness, and reliability into the method from the outset. The use of a well-characterized, labeled impurity standard like m-Isobutyl Ibuprofen-d3 is fundamental to the successful implementation of AQbD principles, particularly for purity and stability-indicating methods.
The integration of this compound into an AQbD framework ensures that an analytical method is not only fit for its intended purpose but also robust and reliable throughout the lifecycle of the drug product. It provides a constant reference point, allowing for a deeper understanding and control of the method's performance with respect to a critical impurity.
Key contributions of this compound to AQbD include:
Defining the Analytical Target Profile (ATP): The ATP is a predefined objective for the analytical method, outlining what needs to be measured and the required performance criteria. When the goal is to monitor a specific impurity, the ATP must include its detection and quantification. This compound allows for the precise definition of targets for specificity, accuracy, and precision related to this impurity.
Identifying Critical Quality Attributes (CQAs): For a purity method, a CQA is a property that must be within a certain limit to ensure product quality. The level of the m-isobutyl ibuprofen (B1674241) impurity is a CQA. The deuterated standard is essential for developing a method that can reliably measure this attribute.
Method Development and Optimization: During method development, this compound can be used to optimize chromatographic conditions (e.g., mobile phase, column, flow rate) to ensure a clear separation between the main ibuprofen peak and the impurity peak. This is crucial for method specificity.
Method Validation: In validation, the standard is used to unequivocally demonstrate the method's performance characteristics, such as accuracy, precision, linearity, and limit of quantification (LOQ), specifically for the target impurity. clearsynth.com
| AQbD Element | Description | Contribution of this compound |
|---|---|---|
| Analytical Target Profile (ATP) | Predefined objectives for method performance. | Enables setting specific targets for the quantification of the m-isobutyl ibuprofen impurity with defined accuracy and precision. |
| Critical Quality Attribute (CQA) | A physical, chemical, or biological characteristic that should be within an appropriate limit to ensure the desired product quality. | Serves as the reference for the method designed to measure the CQA (i.e., the level of the m-isobutyl ibuprofen impurity). |
| Risk Assessment | Identifying variables that could impact method performance. | Used to test the method's ability to resolve and quantify the impurity under different conditions, assessing the risk of analytical failure. |
| Method Optimization | Refining the analytical procedure to meet the ATP. | Provides a stable reference to confirm peak identification and ensure separation from the active pharmaceutical ingredient (API) during optimization of chromatographic parameters. |
| Control Strategy | A planned set of controls to ensure ongoing method performance. | Used as a system suitability standard or internal standard to monitor and control the method's performance during routine use. |
Enabling Advanced Research in Pharmaceutical Formulation Development (Analytical Aspects of Stability and Dissolution)
Formulation development aims to create a stable, effective, and safe drug product. Analytical chemistry is the backbone of this process, providing critical data on product performance. This compound is instrumental in two key analytical areas of formulation research: stability testing and dissolution analysis.
Stability Analysis: Stability testing is mandatory to determine the shelf-life of a drug product and to identify potential degradation products. amazonaws.com A crucial component of this is the development of a "stability-indicating" analytical method, which is a validated quantitative procedure that can detect changes in the API concentration due to degradation. amazonaws.com
In this context, this compound is used to develop and validate methods that can separate, detect, and quantify the formation of the corresponding non-labeled impurity under various stress conditions. This allows formulators to assess the impact of different excipients, manufacturing processes, and packaging on the stability of the ibuprofen drug product.
| Stress Condition | Purpose | Analytical Role of this compound |
|---|---|---|
| Acid/Base Hydrolysis | To assess stability in acidic or alkaline environments. | Used to confirm the identity and quantify the formation of the m-isobutyl ibuprofen impurity if it is formed via hydrolysis. |
| Oxidation | To test susceptibility to oxidative degradation. | Serves as a standard to validate the method's ability to separate the impurity from potential oxidative degradants. |
| Thermal Stress | To evaluate the effect of high temperatures on the drug product. | Enables accurate quantification of the impurity to determine if its formation is accelerated by heat. |
| Photostability | To assess degradation due to light exposure. | Helps validate a photostability-indicating method, ensuring the impurity can be measured without interference from photodegradants. |
Dissolution Testing: Dissolution testing measures the rate and extent to which the API is released from a solid dosage form. dissolutiontech.com While the primary focus is on the API, the analytical method used to measure the dissolved drug must be specific. The presence of impurities or degradants in the dissolution medium should not interfere with the accurate measurement of the API. This compound can be used during the validation of the dissolution analytical method to demonstrate specificity, proving that the method can distinguish between ibuprofen and this closely related impurity. This ensures that the dissolution results accurately reflect the release of the active drug.
Integration into High-Throughput Screening Methodologies for Analytical Performance
In modern pharmaceutical development, high-throughput screening (HTS) is often associated with drug discovery. However, high-throughput principles are also applied to analytical testing, especially in later stages of development and for quality control, where large numbers of samples must be analyzed quickly and reliably.
The role of this compound in this context is to function as a robust internal standard in automated and high-throughput analytical methods, such as those based on Ultra-High-Performance Liquid Chromatography (UHPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.netsigmaaldrich.com
When screening multiple formulation prototypes, process samples, or quality control batches for purity, an internal standard is critical for ensuring analytical precision and accuracy. By adding a known amount of this compound to each sample, analysts can correct for variations in sample preparation, injection volume, and instrument response. This is especially important in high-throughput workflows where minor variations can be amplified over hundreds of samples. The stable isotopic label ensures that its chemical behavior is nearly identical to the non-labeled analyte, but its different mass allows for clear distinction by a mass spectrometer.
Support for Investigational New Drug (IND) Application Filings (Analytical Characterization Sections)
An Investigational New Drug (IND) application is a comprehensive submission to a regulatory authority, such as the U.S. Food and Drug Administration (FDA), which is required before a new drug can be tested in humans. A significant portion of the IND is the Chemistry, Manufacturing, and Controls (CMC) section, which requires detailed analytical characterization of the drug substance and drug product.
The use of a certified, isotopically labeled impurity standard like this compound provides strong support for the analytical data submitted in an IND. It demonstrates to regulators a high level of scientific rigor and a deep understanding of the drug's purity profile.
Key contributions to IND filings include:
Characterization of Impurities: The standard is used to confirm the identity and accurately quantify a known impurity, which is a regulatory expectation.
Validation of Analytical Procedures: The IND must include fully validated analytical methods for purity and stability. Using this compound in the validation of the impurity method provides confidence in the data generated. clearsynth.com
| IND Section (CMC - Analytical) | Requirement | How this compound Provides Support |
|---|---|---|
| S.3.2 / P.5.2 Impurities | Identification and quantification of potential and actual impurities. | Provides an authenticated reference standard for the positive identification and accurate measurement of the m-isobutyl ibuprofen impurity. |
| S.4.2 / P.5.2 Analytical Procedures | Detailed description of the analytical methods used to control the drug substance and product. | Used in the development of a specific and robust analytical procedure for impurity profiling. |
| S.4.3 / P.5.3 Validation of Analytical Procedures | Evidence that the analytical procedures are suitable for their intended purpose. | Essential for demonstrating the specificity, accuracy, precision, and LOQ of the impurity quantification method. |
| S.7 / P.8 Stability | Data from stability studies to support the proposed storage conditions and retest period/shelf-life. | Enables the reliable tracking of the m-isobutyl ibuprofen impurity over time and under stress conditions in a validated stability-indicating method. |
Future Directions and Emerging Research Avenues for Deuterated Standards
Development of Novel Deuteration Strategies for Enhanced Isotopic Purity and Specificity
The efficacy of a deuterated standard is fundamentally linked to its isotopic purity and the precise location of the deuterium (B1214612) atoms. Consequently, the development of advanced deuteration methods is a primary focus of research. Traditional approaches often involve multi-step syntheses starting from expensive labeled precursors. semanticscholar.org However, recent efforts have shifted towards more efficient and cost-effective strategies that offer greater control over the labeling process.
One of the most promising areas is the refinement of hydrogen isotope exchange (HIE) reactions. rsc.org These methods, which involve the exchange of hydrogen atoms for deuterium, can be catalyzed by acids, bases, or metals. mdpi.comresearchgate.net Advances in catalysis are enabling more selective deuteration, allowing researchers to target specific C-H bonds within a molecule. rsc.org This enhanced specificity is crucial for minimizing potential "isotope effects," where differences in mass between hydrogen and deuterium can slightly alter the compound's chromatographic behavior or fragmentation pattern in the mass spectrometer. hilarispublisher.comresearchgate.net
Furthermore, innovative techniques such as photoredox catalysis are being explored for the synthesis of isotopically labeled compounds. mdpi.comresearchgate.net These methods use visible light to drive the deuteration process, often under mild reaction conditions, providing new pathways to previously inaccessible labeled molecules. researchgate.net The goal of these novel strategies is to produce highly enriched, site-specifically labeled standards that are more stable and reliable for quantitative analysis. hilarispublisher.com
| Method | Description | Advantages | Challenges |
|---|---|---|---|
| Traditional Multi-Step Synthesis | De novo synthesis starting from small, isotopically enriched precursors. | High specificity and isotopic purity. | Time-consuming, expensive, and often low-yielding. semanticscholar.org |
| Hydrogen Isotope Exchange (HIE) | Direct replacement of H with D on a pre-formed molecule, using acid, base, or metal catalysts. mdpi.com | More cost-effective and faster than de novo synthesis. semanticscholar.org | Can lack regioselectivity; potential for back-exchange. mdpi.com |
| Photoredox Catalysis | Uses light and a photocatalyst to initiate the deuteration reaction. researchgate.net | Mild reaction conditions; offers novel reactivity and selectivity. researchgate.net | Newer technology; catalyst and substrate scope is still under development. |
Expansion of Applications in Multi-Omics Research Methodologies (e.g., Metabolomics, Lipidomics)
The complexity of biological systems requires analytical tools that can simultaneously measure hundreds or thousands of molecules. This has given rise to "multi-omics" fields like metabolomics and lipidomics, which aim to comprehensively profile all metabolites or lipids within a sample. researchgate.netnih.gov Deuterated standards are proving to be essential for bringing quantitative rigor to these large-scale studies. nih.gov
In untargeted metabolomics, where the goal is to detect and quantify as many metabolites as possible, stable isotope labeling (SIL) workflows are becoming increasingly powerful. By comparing samples to a reference sample that is globally labeled with a stable isotope (e.g., ¹³C), researchers can more easily distinguish true biological signals from background noise and artifacts. nih.gov While ¹³C is often used for global labeling, deuterated standards are critical for the absolute quantification of specific, high-interest metabolites identified in these screening experiments. nih.govisotope.com
In lipidomics, complex mixtures of deuterated lipid standards are now commercially available. nih.gov These mixtures, such as the SPLASH® LIPIDOMIX® series, contain a representative deuterated standard for each major lipid class. nih.gov Adding this mixture to a sample at the beginning of the workflow allows for the correction of extraction inefficiencies and matrix effects across a wide range of lipid species, leading to more accurate relative and absolute quantification. nih.gov As research progresses, the diversity of these standard mixtures is expected to grow, providing even better coverage of the lipidome. isotope.com
Integration of Advanced Data Analytics and Chemometrics in Isotope-Labeled Studies
The vast datasets generated in multi-omics and other isotope-labeling experiments necessitate the use of sophisticated data analysis tools. nih.gov Advanced data analytics and chemometrics—the application of statistical and mathematical methods to chemical data—are becoming integral to interpreting the results of studies that use deuterated standards.
A key challenge in isotope labeling studies is correcting for the contribution of naturally occurring heavy isotopes. researchgate.net Software programs have been developed to automatically perform these corrections, ensuring that the measured signal accurately reflects the amount of the experimentally introduced label. researchgate.net This is particularly important in metabolic flux analysis, where stable isotopes are used to trace the movement of atoms through biochemical pathways. nih.gov
Chemometric methods can also help to deconvolve complex datasets, identify patterns, and correlate changes in metabolite levels with specific biological states. When combined with the quantitative precision afforded by deuterated internal standards, these computational approaches provide a powerful toolkit for biomarker discovery, disease diagnostics, and understanding metabolic mechanisms. nih.gov
Potential Applications in Environmental Fate and Forensic Analytical Chemistry Investigations
The reliability and precision offered by deuterated standards make them highly valuable in regulated fields such as environmental science and forensics. wiseguyreports.com
In environmental fate studies, researchers investigate the persistence, distribution, and degradation of chemicals in the environment. smithers.comcriver.com Deuterated analogues of pollutants, such as pharmaceuticals and pesticides, are used as internal standards to accurately quantify their concentrations in complex matrices like soil, water, and sediment. tandfonline.com Furthermore, using labeled compounds in controlled experiments allows scientists to trace degradation pathways and distinguish between a compound being broken down versus simply being bound to sediment, which is critical for accurate environmental risk assessment. smithers.com
In forensic analytical chemistry, deuterated standards are the gold standard for the quantitative analysis of drugs, toxins, and their metabolites in biological samples. researchgate.net Their use in isotope dilution mass spectrometry provides the high degree of certainty required for legal proceedings. researchgate.net As new designer drugs and other substances of interest emerge, the rapid synthesis of their deuterated analogues will be crucial for law enforcement and public health laboratories to develop validated quantitative methods. The stability and reliability of these standards ensure that results are accurate and reproducible, which is paramount in forensic casework. researchgate.net
| Field | Specific Application | Rationale | Key Compound Examples |
|---|---|---|---|
| Environmental Fate | Quantification of pollutants in environmental samples (water, soil). tandfonline.com | Accurate measurement at trace levels; correction for complex matrix effects. | Ibuprofen-d3, Diclofenac-d4 |
| Environmental Fate | Tracing degradation pathways of chemicals. smithers.com | Allows for mass balance studies to see where the compound and its degradants go. smithers.com | Labeled Pesticides, Labeled Industrial Chemicals |
| Forensic Toxicology | Quantitative analysis of drugs of abuse and their metabolites in biological fluids. researchgate.net | Provides high accuracy and precision for legal and clinical certainty. | Deuterated Opioids, Benzodiazepines, Cannabinoids |
| Multi-Omics (Metabolomics) | Absolute quantification of key biomarkers. isotope.com | Corrects for variability in large-scale, high-throughput analyses. | Deuterated Amino Acids, Organic Acids, Sugars isotope.com |
| Multi-Omics (Lipidomics) | Class-based quantification of lipids. nih.gov | Compensates for differential extraction and ionization efficiencies among lipid classes. nih.gov | Deuterated Phospholipids, Triglycerides, Ceramides isotope.com |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying m-Isobutyl Ibuprofen-d3 in biological matrices?
- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards. Isotopic labeling (This compound) minimizes matrix interference and improves quantification accuracy. Calibration curves should span expected concentration ranges (e.g., 1–500 ng/mL), with validation for precision (<15% RSD) and recovery (85–115%) per ICH guidelines. Include quality controls (QCs) at low, mid, and high concentrations to ensure reproducibility .
Q. How should researchers validate the purity of This compound reference standards?
- Methodological Answer : Perform high-performance liquid chromatography (HPLC) with UV detection at 220 nm, using a C18 column and gradient elution (acetonitrile/water with 0.1% formic acid). Compare retention times against non-deuterated ibuprofen analogs. Confirm deuterium incorporation via nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HRMS). Purity thresholds should exceed 98% for pharmacokinetic (PK) studies .
Q. What experimental designs are optimal for assessing isotopic effects in This compound metabolism?
- Methodological Answer : Conduct in vitro assays using human liver microsomes (HLMs) or hepatocytes. Compare metabolic stability (half-life, t1/2) and metabolite profiles (via LC-MS) between This compound and its non-deuterated counterpart. Use kinetic isotope effect (KIE) calculations to quantify differences in CYP450-mediated oxidation rates .
Advanced Research Questions
Q. How can researchers resolve discrepancies in This compound stability data across studies?
- Methodological Answer : Perform forced degradation studies under varied conditions (pH, temperature, light) to identify degradation pathways. Use LC-MS to characterize degradation products (e.g., hydroxylated or demethylated derivatives). Cross-reference findings with published USP monographs on ibuprofen-related impurities and validate results using orthogonal techniques like Fourier-transform infrared spectroscopy (FTIR) .
Q. What strategies mitigate matrix effects when using This compound as an internal standard in complex samples?
- Methodological Answer : Employ matrix-matched calibration standards and post-column infusion to identify ion suppression/enhancement zones. Optimize sample preparation (e.g., solid-phase extraction with hydrophilic-lipophilic balance cartridges) to reduce phospholipid interference. Validate method robustness using incurred sample reanalysis (ISR) with a minimum of 20% sample replicates .
Q. How should researchers design studies to evaluate This compound toxicity in non-target organisms?
- Methodological Answer : Use tiered ecotoxicological assays:
- Acute toxicity : Daphnia magna immobilization tests (48-hour EC50).
- Chronic toxicity : Algal growth inhibition (72-hour Pseudokirchneriella subcapitata assays).
- Genotoxicity : Comet assay (DNA damage in human lymphocytes) and Ames test (mutagenicity in Salmonella strains).
Normalize results to deuterium content and compare with non-deuterated ibuprofen to isolate isotopic effects .
Q. What statistical approaches are recommended for cross-study meta-analyses of This compound pharmacokinetics?
- Methodological Answer : Apply mixed-effects modeling to account for inter-study variability (e.g., differences in dosing regimens or analytical platforms). Use funnel plots to assess publication bias and Higgins’ I<sup>2</sup> statistic to quantify heterogeneity. Stratify analyses by species (rodent vs. human) and administration route (oral vs. intravenous) .
Methodological and Reporting Standards
Q. How should researchers document the synthesis and characterization of This compound for publication?
- Methodological Answer : Provide detailed synthetic routes (e.g., deuterium incorporation via catalytic hydrogenation), including reaction yields and purification steps (e.g., recrystallization solvents). Report NMR chemical shifts (δ ppm), HRMS m/z values, and chromatographic purity (>98%). Adhere to ICMJE guidelines for chemical data disclosure, ensuring reproducibility .
Q. What metadata is essential for sharing This compound research data in public repositories?
- Methodological Answer : Include raw LC-MS/MS files, processed chromatograms, and annotated spectra. Specify instrument parameters (column type, mobile phase gradients) and software versions (e.g., Xcalibur 4.3). Use FAIR principles (Findable, Accessible, Interoperable, Reusable) and deposit datasets in domain-specific repositories like MetaboLights or ChEMBL .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
